[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate
Description
[Bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate is a complex organic compound characterized by the presence of chlorinated phenyl groups and a carbamate functional group
Properties
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)25-27-20(26)24-18-4-2-1-3-17(18)23/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDLIZFTRWBQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate typically involves the reaction of 4-chlorobenzaldehyde with 4-chloroaniline to form the Schiff base, which is then reacted with 2-chlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although more research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)methanamine
- Bis(4-chlorophenyl)amine
- Bis(4-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, [bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate has a unique combination of functional groups that confer distinct chemical and biological properties. Its carbamate group, in particular, allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
